Praseodymium(3+) perchlorate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

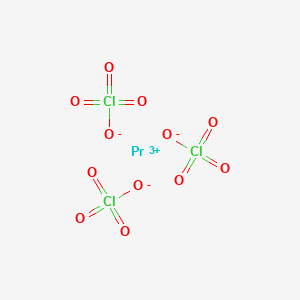

Praseodymium(III) perchlorate is the perchlorate salt of praseodymium, with the chemical formula of Pr(ClO4)3 . It can form two complexes with crown ether 18-crown-6 in stoichiometric ratios of 1:1 and 1:2, and can form complexes with L- proline, glutamic acid, mandelic acid, penicillamine. It can also form complexes with imidazole and alanine .

Synthesis Analysis

Praseodymium(III) perchlorate can be prepared from praseodymium(III,IV) oxide . Dissolving praseodymium(III,IV) oxide in a slight excess of hydrochloric acid and adding a small amount of hydrogen peroxide can prepare praseodymium perchlorate .Physical And Chemical Properties Analysis

Praseodymium(III) perchlorate has a molar mass of 439.259 . It has a density of 1.563 . It is a liquid at room temperature . Its vapor pressure is 0.21 psi at 20 °C .科学的研究の応用

Recovery and Separation of Praseodymium

Praseodymium(III) can be recovered and separated from aqueous nitrate solutions using acidic cation exchange resin . The maximum sorption capacity was found to be 30.0 mg/g for Pr (III) . The desorption of Pr (III) from the loaded resin was achieved with 1.0 M citric acid at pH=3 and found to be 58.0% .

Fluorescence Recognition

Praseodymium selective fluorescence recognition based on GdPO4: Tb3+ probe via energy transfer from Tb3+ to Pr3+ ions has been proposed . The fluorescence intensity at 545 nm linearly decreased when Pr3+ concentration ranged from 1×10−7 to 1×10−5 M, and the detection limit was 75 nM .

Formation of Complexes with Crown Ether

Praseodymium perchlorate can form two complexes with crown ether 18-crown-6 in stoichiometric ratios of 1:1 and 1:2 .

Formation of Complexes with Amino Acids

Praseodymium perchlorate can form complexes with L-proline, glutamic acid, mandelic acid, penicillamine . It can also form complexes with imidazole and alanine .

Colorant in Glasses and Enamels

Praseodymium oxide, which can be derived from praseodymium perchlorate, is used to color glasses and enamels yellow-green .

Environmental Monitoring

Due to the potential environmental and health impacts of praseodymium, monitoring of Pr3+ ions in an accurate, repeatable, and reversible way is of high importance . The fluorescence recognition method mentioned above can be used for this purpose .

Safety and Hazards

Praseodymium(III) perchlorate may intensify fire as it is an oxidizer . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . It should be kept away from heat/sparks/open flames/hot surfaces .

将来の方向性

While specific future directions for Praseodymium(III) perchlorate are not mentioned in the sources, one study discusses the possibility of using a resin for the recovery and separation of Pr(III) from aqueous nitrate solutions . This suggests that future research could explore more efficient methods for the recovery and separation of Praseodymium(III) perchlorate.

作用機序

Target of Action

Praseodymium(3+) perchlorate, also known as praseodymium(3+);triperchlorate, is a perchlorate salt of praseodymium . Its primary targets are the biochemical pathways where it forms complexes with various compounds. For instance, it can form complexes with crown ether 18-crown-6, L-proline, glutamic acid, mandelic acid, penicillamine, imidazole, and alanine .

Mode of Action

The interaction of praseodymium(3+) perchlorate with its targets results in the formation of complexes. These complexes are formed in stoichiometric ratios, such as 1:1 and 1:2 with crown ether 18-crown-6 . The formation of these complexes indicates the compound’s ability to interact and bind with other molecules, altering their properties and functions.

Biochemical Pathways

Praseodymium(3+) perchlorate affects the biochemical pathways of the compounds with which it forms complexes. For example, when it forms complexes with L-proline, glutamic acid, mandelic acid, and penicillamine, it may influence the biochemical pathways these compounds are involved in . .

Result of Action

The molecular and cellular effects of praseodymium(3+) perchlorate’s action are primarily related to its ability to form complexes with other compounds. This can alter the properties and functions of these compounds at a molecular level . .

Action Environment

The action, efficacy, and stability of praseodymium(3+) perchlorate can be influenced by various environmental factors. For instance, the formation of complexes can be affected by the presence and concentration of other compounds in the environment . .

特性

IUPAC Name |

praseodymium(3+);triperchlorate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClHO4.Pr/c3*2-1(3,4)5;/h3*(H,2,3,4,5);/q;;;+3/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPAITELCMCAYEB-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Pr+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3O12Pr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Praseodymium(3+) perchlorate | |

CAS RN |

13498-07-2 |

Source

|

| Record name | Praseodymium(3+) perchlorate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013498072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Praseodymium(3+) perchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.460 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

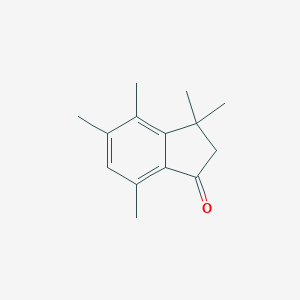

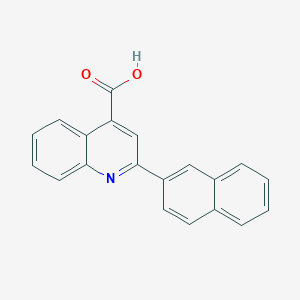

![9-Acetyloxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B81760.png)